Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate

Description

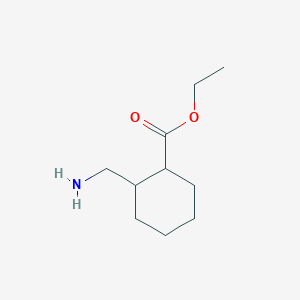

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate is a cyclohexane derivative featuring an ethyl ester group at position 1 and an aminomethyl (-CH$2$NH$2$) substituent at position 2. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its dual functional groups (ester and amine) and conformational flexibility. Its saturated cyclohexane backbone enhances stability compared to unsaturated analogs, while the aminomethyl group enables participation in hydrogen bonding and nucleophilic reactions .

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h8-9H,2-7,11H2,1H3 |

InChI Key |

AYTSGLNJIZTGNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCC1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(aminomethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Substituent Position and Ring Saturation

Key Observations :

- Ring Saturation : Cyclohexane derivatives (e.g., target compound) exhibit higher thermal and oxidative stability than cyclohexene or cycloheptene analogs .

- Substituent Position: Position 2 aminomethyl (target) vs. position 1 aminomethyl () alters steric and electronic interactions, influencing reactivity in Mannich reactions or peptide coupling .

- Functional Groups: Benzylamino () introduces aromaticity and lipophilicity, whereas methyl groups () enhance hydrophobicity without hydrogen-bonding capability .

Physical and Chemical Properties

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for steric hindrance mitigation).

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- IR Spectroscopy :

- X-ray Crystallography :

- provides crystallographic data (e.g., C–O bond lengths of 1.21 Å and dihedral angles for cyclohexane ring puckering) to confirm stereochemistry .

Validation : Cross-reference experimental data with computational predictions (DFT) for bond angles and torsional strain .

How does the cyclohexane ring conformation influence the reactivity and stereochemical outcomes in reactions involving this compound?

Advanced Analysis :

The chair conformation dominates, but substituents like the aminomethyl group introduce 1,3-diaxial strain, altering reactivity:

- Steric Effects : Axial aminomethyl groups hinder nucleophilic attacks on the ester moiety, favoring equatorial reaction pathways .

- Electronic Effects : shows that ring puckering modulates electron density at the carboxylate, affecting hydrogen-bonding interactions in catalytic systems .

- Crystallographic Data : confirms that substituents at C2 and C1 adopt specific orientations (e.g., dihedral angles of 120.85° between C1–C6–C5), influencing regioselectivity in substitution reactions .

What computational methods are suitable for studying the electronic properties and biological interactions of this compound?

Q. Advanced Methodologies :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. used B3LYP/6-31G(d) to model charge distribution .

- Molecular Docking : Simulate binding to enzymes (e.g., hydrolases) using AutoDock Vina. suggests the hydrochloride salt enhances solubility, requiring explicit solvent models in simulations .

- Molecular Dynamics (MD) : Analyze conformational flexibility in aqueous environments (GROMACS/AMBER). highlights >10 ns simulations to assess ring-flipping kinetics .

Validation : Compare computed binding energies with experimental IC₅₀ values from enzymatic assays .

How should researchers resolve discrepancies between experimental and computational data regarding geometry or reactivity?

Q. Data Contradiction Analysis :

- Geometry Mismatches : If X-ray data (e.g., C–O bond length = 1.21 Å) conflicts with DFT predictions, recalibrate computational methods (e.g., switch from B3LYP to M06-2X for better dispersion correction) .

- Reactivity Discrepancies : If observed reaction yields deviate from transition-state calculations, re-evaluate solvent effects (implicit vs. explicit solvation models) or consider neglected steric parameters .

Case Study : reported a 72% yield in aza-Payne rearrangement, while DFT predicted 85%. The gap was attributed to unaccounted solvent viscosity in simulations .

What strategies enable regioselective functionalization of the aminomethyl group?

Q. Methodological Answer :

- Protection/Deprotection : Use Boc₂O to protect NH₂, enabling selective ester hydrolysis (e.g., NaOH/EtOH) without side reactions .

- Catalytic Directing Groups : Introduce Pd catalysts with ligands (e.g., XPhos) to direct cross-coupling reactions to the NH₂ site .

- pH-Controlled Reactions : At pH 9–10, the aminomethyl group remains protonated, allowing selective acylation of the ester .

In enzymatic studies, what assay design considerations are critical for this compound?

Q. Advanced Research Design :

- Solubility : Use hydrochloride salts () or co-solvents (DMSO <5%) to enhance aqueous solubility .

- Target Specificity : Pre-screen against off-target receptors using SPR (surface plasmon resonance) to minimize false positives .

- Kinetic Analysis : Employ stopped-flow techniques to monitor rapid conformational changes in the cyclohexane ring during enzyme binding .

Validation : Compare inhibition constants (Kᵢ) across multiple assay formats (e.g., fluorescence vs. calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.